molecular formula C25H37N3O4 B4495359 N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide

N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide

Cat. No.: B4495359
M. Wt: 443.6 g/mol
InChI Key: PZDSEBNXHWGRIZ-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide is a synthetic compound that combines the structural features of adamantane, piperazine, and trimethoxybenzyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide typically involves the following steps:

    Preparation of 1-adamantylamine: This can be achieved by the reduction of 1-adamantyl nitrile using lithium aluminum hydride.

    Formation of 1-adamantyl isocyanate: Reacting 1-adamantylamine with phosgene or triphosgene.

    Synthesis of N-1-adamantylpiperazine: This involves the reaction of 1-adamantyl isocyanate with piperazine.

    Attachment of the trimethoxybenzyl group: The final step involves the reaction of N-1-adamantylpiperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The trimethoxybenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders or infections.

    Biological Studies: Its effects on cellular pathways and receptor interactions can be studied to understand its mechanism of action.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The adamantyl group provides lipophilicity, enhancing its ability to cross cell membranes, while the piperazine and trimethoxybenzyl groups may interact with specific binding sites, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-4-benzylpiperazine-1-carboxamide: Similar structure but lacks the trimethoxy groups.

    N-1-adamantyl-4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxamide: Similar but with different positions of methoxy groups.

Uniqueness

N-1-adamantyl-4-(3,4,5-trimethoxybenzyl)piperazine-1-carboxamide is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its binding affinity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(1-adamantyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O4/c1-30-21-11-20(12-22(31-2)23(21)32-3)16-27-4-6-28(7-5-27)24(29)26-25-13-17-8-18(14-25)10-19(9-17)15-25/h11-12,17-19H,4-10,13-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDSEBNXHWGRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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